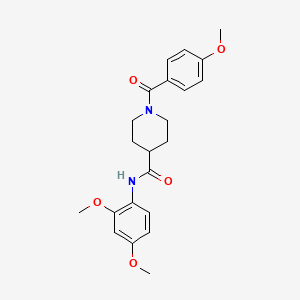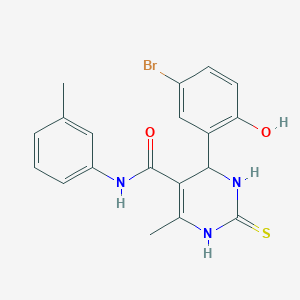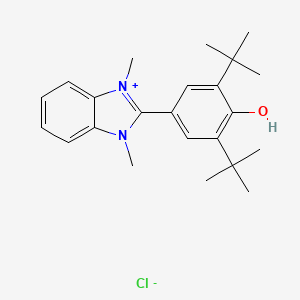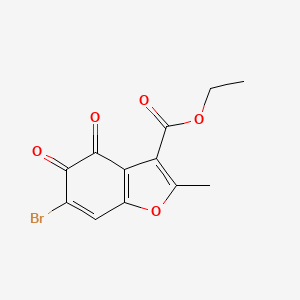![molecular formula C20H18N2O4 B5107666 2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5107666.png)
2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone is a synthetic compound that has gained attention for its potential use in scientific research. This compound is also known as AQ4N, and it has been studied for its anticancer properties. In
作用機序
AQ4N is activated by the enzyme NQO1, which is overexpressed in many solid tumors. Under hypoxic conditions, AQ4N undergoes a reduction reaction to form AQ4, which then produces toxic metabolites that selectively kill cancer cells. AQ4N has been shown to have a higher cytotoxicity in hypoxic conditions compared to normoxic conditions.
Biochemical and Physiological Effects:
AQ4N has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. AQ4N has been studied for its potential to enhance the efficacy of radiation therapy and chemotherapy.
実験室実験の利点と制限
AQ4N has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high solubility in water, which allows for easy administration in cell culture and animal studies. However, AQ4N has some limitations for lab experiments. It is a prodrug that requires activation by the enzyme NQO1, which may not be present in all cancer cells. AQ4N also has a short half-life in vivo, which limits its effectiveness in animal studies.
将来の方向性
There are several future directions for the study of AQ4N. One direction is to optimize the synthesis method of AQ4N to improve the yield and purity of the compound. Another direction is to study the potential use of AQ4N in combination with other cancer treatments, such as immunotherapy. AQ4N may also have potential applications in other diseases, such as cardiovascular disease and neurodegenerative disorders. Further research is needed to fully understand the potential of AQ4N in scientific research.
合成法
AQ4N is synthesized by reacting 2-nitroso-1-naphthol with 3-aminophenol and 4-morpholinecarboxylic acid. This reaction results in the formation of AQ4N, which is then purified through a series of processes. The synthesis method of AQ4N has been optimized to improve the yield and purity of the compound.
科学的研究の応用
AQ4N has been studied for its potential use in cancer treatment. It is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Once activated, AQ4N produces toxic metabolites that selectively kill cancer cells. AQ4N has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.
特性
IUPAC Name |
2-(3-hydroxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-14-5-3-4-13(12-14)21-17-18(22-8-10-26-11-9-22)20(25)16-7-2-1-6-15(16)19(17)24/h1-7,12,21,23H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTWNLMYQICXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
![2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5107599.png)
![N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5107604.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107605.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5107616.png)



![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5107648.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5107664.png)
![6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5107672.png)

